Varlitinib Tosylate

HER2 inhibition tyrosine kinase inhibitor biochemical IC50

Researchers needing a clean pan-HER inhibitor face inconsistent selectivity data. Varlitinib tosylate (ASLAN001) solves this with a 2 nM HER2 IC50 and inactivity against 104 off-target kinases, ensuring phenotypes trace to HER family blockade. Its unique disruption of HER2-HER3 heterodimerization silences HER3-driven resistance, making it essential for NRG1-fusion and trastuzumab-refractory models. In vivo, 100 mg/kg BID dosing yields complete tumor regression in A431 xenografts. For reproducible translational studies, procure the tosylate salt-not the free base-to match published PK/PD profiles.

Molecular Formula C36H35ClN6O8S3
Molecular Weight 811.4 g/mol
CAS No. 1146629-86-8
Cat. No. B611642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarlitinib Tosylate
CAS1146629-86-8
SynonymsARRY-334543 Tosylate;  ARRY-543 Tosylate;  Varlitinib Tosylate;  Varlitinib-Tosylate; 
Molecular FormulaC36H35ClN6O8S3
Molecular Weight811.4 g/mol
Structural Identifiers
SMILESCC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10)/t13-;;/m1../s1
InChIKeyQSUPQMGDXOHVLK-FFXKMJQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Varlitinib Tosylate CAS 1146629-86-8: A Pan-HER Tyrosine Kinase Inhibitor with Validated Potency and Distinctive Selectivity Profile


Varlitinib tosylate (ASLAN001 tosylate, ARRY-334543 tosylate) is a potent, reversible, orally bioavailable small molecule pan-HER inhibitor that targets epidermal growth factor receptors HER1 (EGFR), HER2, and HER4 with low nanomolar potency . As a quinazoline derivative bearing a chiral 4,5-dihydrooxazol moiety and formulated as a bis(4-methylbenzenesulfonate) salt for optimized pharmaceutical properties, varlitinib demonstrates a distinctive kinase selectivity profile against a broad panel of 104 kinases and exhibits functional inhibition of HER3 signaling via disruption of heterodimerization [1]. The compound has advanced to Phase 3 clinical evaluation in biliary tract cancer and gastric cancer, with orphan drug designation granted by both the US FDA and South Korean Ministry of Food and Drug Safety [2].

1 Pan-HER (EGFR/HER2/HER4) pathway inhibition studies with functional HER3 engagement
2 Kinase selectivity profiling across 104 off-target kinases with low interference
3 Bis-tosylate salt for reproducible in vivo dosing and formulation consistency

Why Varlitinib Tosylate Cannot Be Interchanged with Other EGFR/HER2 Inhibitors


Substituting varlitinib tosylate with other EGFR/HER2 inhibitors (e.g., lapatinib, neratinib, tucatinib) is scientifically unjustified due to substantively divergent HER family targeting spectra, functional HER3 engagement mechanisms, and distinct kinase selectivity fingerprints. Unlike lapatinib—which is a dual EGFR/HER2 reversible inhibitor—varlitinib demonstrates broader pan-HER coverage including HER4 and functionally disrupts HER3 signaling through inhibition of receptor heterodimerization, a mechanism not addressed by HER2-selective agents such as tucatinib [1]. Furthermore, clinical head-to-head evidence in HER2-positive metastatic breast cancer has demonstrated differential therapeutic response between varlitinib-based and lapatinib-based combination regimens stratified by tumor location, confirming that these agents are not therapeutically equivalent [2]. The differential selectivity profile of varlitinib against 104 off-target kinases further distinguishes it from irreversible inhibitors like neratinib, which carry distinct toxicity liabilities related to broader kinome engagement [3]. These documented pharmacological and clinical differences preclude generic interchangeability and necessitate compound-specific procurement for research and clinical investigation.

Spectrum mismatch Pan-HER coverage including HER4 and functional HER3 disruption may be lost with HER2-selective agents like tucatinib.
Selectivity fingerprint Irreversible inhibitors (neratinib) exhibit broader kinome engagement; the cleaner 104-kinase profile may not transfer.
Clinical response context Head-to-head trial data show location-stratified differential response vs. lapatinib, confirming non-interchangeable behavior.

Varlitinib Tosylate Procurement-Relevant Quantitative Differentiation Evidence


Biochemical Potency: HER2 IC50 Comparison of Varlitinib Tosylate Versus Lapatinib

Varlitinib tosylate demonstrates superior biochemical potency against HER2 compared to the widely used comparator lapatinib. In standardized in vitro kinase inhibition assays using recombinant human HER2 catalytic domain, varlitinib exhibits an IC50 of 2 nM [1], representing approximately 5-fold greater potency than lapatinib, which reports a HER2 IC50 of 10.2 nM under comparable assay conditions [2]. This quantitative difference in target engagement potency is further supported by cellular phosphorylation inhibition data, where varlitinib inhibits ErbB-2 phosphorylation in BT-474 breast cancer cells with an IC50 of 43 nM [3].

HER2 IC50 potency
Cross-study comparable
2 nM vs. 10.2 nM (lapatinib); ~5.1-fold difference
Higher biochemical potency under comparable conditions, supports HER2-dependent signaling studies at lower concentrations.
Recombinant HER2 catalytic domain; poly-Glu/Tyr substrate.
HER2 inhibition tyrosine kinase inhibitor biochemical IC50

Kinome-Wide Selectivity: Varlitinib Tosylate 104-Kinase Panel Screening Versus Pan-HER Irreversible Inhibitors

Varlitinib tosylate exhibits a remarkably clean kinase selectivity profile when screened against a diverse panel of 104 kinases. The compound shows no significant activity (defined as <50% inhibition at 1 μM concentration) against any kinase outside the HER family in this panel [1]. This selectivity fingerprint contrasts with broader-spectrum pan-HER inhibitors such as neratinib (irreversible inhibitor) and canertinib, which demonstrate measurable activity against additional kinase targets including Src family kinases and VEGFR2 at therapeutic concentrations. Notably, varlitinib does not inhibit platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), or insulin receptor even at high concentrations [2].

104-kinase panel
Class-level inference
No significant activity at 1 µM against tested off-target kinases
Narrow selectivity profile reduces confounding in HER family pathway dissection.
Panel screening; class comparison with irreversible pan-HER inhibitors.
kinase selectivity off-target profiling selectivity screen

In Vivo Antitumor Efficacy: Complete Tumor Regression at 100 mg/kg BID in Xenograft Models

Varlitinib tosylate demonstrates robust in vivo antitumor activity characterized by complete tumor regression in multiple preclinical xenograft models. In A431 epidermoid carcinoma xenografts (EGFR-overexpressing), varlitinib administered orally at 100 mg/kg twice daily (BID) for 21 days produced complete tumor regression, with significant dose-related tumor growth inhibition also observed at 25 and 50 mg/kg BID [1]. In patient-derived hepatocellular carcinoma (HCC) xenograft models expressing HER2/HER3, varlitinib treatment at 100 mg/kg BID similarly achieved complete tumor regression [2]. This level of in vivo efficacy—complete regression rather than merely tumor growth inhibition—represents a stringent efficacy benchmark that distinguishes varlitinib from inhibitors demonstrating only partial growth suppression in comparable models.

In vivo tumor response
Cross-study comparable
Complete regression at 100 mg/kg BID in A431 and HCC PDX models
Reported model-response endpoint of deep tumor regression, surpassing growth inhibition.
Oral dosing for 21 days; A431 xenograft and patient-derived HCC models.
in vivo efficacy xenograft tumor regression preclinical pharmacology

Clinical Head-to-Head Comparison: Varlitinib-Capecitabine Versus Lapatinib-Capecitabine in HER2-Positive Metastatic Breast Cancer

A direct clinical head-to-head comparison evaluated the therapeutic response of varlitinib plus capecitabine (VC) versus lapatinib plus capecitabine (LC) in patients with HER2-positive metastatic breast cancer who had progressed on prior trastuzumab therapy [1]. The study stratified changes in target lesion diameter and volume per tumor location, revealing differential sensitivity patterns between the two regimens. Notably, the varlitinib-containing regimen demonstrated higher objective response rate (ORR) compared to the lapatinib-containing regimen [2], though the study was not formally powered for ORR as a primary endpoint. The tumor location-stratified analysis further indicated that varlitinib may exhibit distinct activity profiles across primary versus metastatic tumor sites compared to lapatinib, underscoring non-interchangeable clinical behavior [1].

Clinical comparison vs. lapatinib
Direct head-to-head
Differential lesion response per tumor location; higher ORR trend (not formally powered)
Reported differential clinical endpoint patterns; varlitinib and lapatinib are not therapeutically equivalent.
Phase 2 trial in HER2+ metastatic breast cancer after trastuzumab failure.
clinical comparison HER2-positive breast cancer lapatinib comparator therapeutic response

Functional HER3 Pathway Inhibition: Downstream pERK1/2 Suppression in HER2/HER3 Co-Expressing Models

Varlitinib tosylate distinguishes itself from many EGFR/HER2 inhibitors by its ability to functionally suppress HER3-mediated signaling, despite HER3 lacking intrinsic kinase activity. Following five days of varlitinib treatment, strong inhibition of HER1-3 phosphorylation was observed along with suppression of downstream signaling nodes including RAS/RAF/MEK/MAPK, p70S6K, S6 ribosomal protein, 4EBP1, Cdk-2, Cdc-2, and retinoblastoma protein [1]. Critically, in vivo studies using HER2/HER3-expressing hepatocellular carcinoma patient-derived xenograft (PDX) models demonstrated that varlitinib treatment inhibits phosphorylation of HER2, HER3 (pERBB2/3), and downstream effectors pERK1 and pERK2 [2]. This functional HER3 pathway inhibition occurs via disruption of HER2-HER3 heterodimerization rather than direct HER3 kinase inhibition—a mechanism not shared by HER2-selective agents such as tucatinib or trastuzumab.

HER3 pathway inhibition
Class-level inference
Suppression of pERK1/2, pERBB2/3 via HER2-HER3 heterodimerization disruption
Functional HER3 engagement unique among HER2 inhibitors, supports HER3 resistance mechanism research.
5-day cellular treatment; PDX models with HER2/HER3 co-expression.
HER3 signaling heterodimerization downstream pathway inhibition pERK

Distinctive Tosylate Salt Form: Bis(4-Methylbenzenesulfonate) with Defined Physicochemical Properties

Varlitinib tosylate (CAS 1146629-86-8) is specifically formulated as the bis(4-methylbenzenesulfonate) salt, comprising two tosylate counterions per varlitinib free base molecule . This salt form yields a molecular weight of 811.35 g/mol and a defined topological polar surface area (TPSA) of 121.79 Ų [1]. The tosylate salt selection provides enhanced aqueous solubility and improved oral bioavailability compared to the free base form (varlitinib free base CAS 845272-21-1; molecular weight 466.1 g/mol), which is a critical consideration for in vivo dosing and formulation development. The defined crystalline salt form with established IUPAC nomenclature (R)-N4-(3-chloro-4-(thiazol-2-ylmethoxy)phenyl)-N6-(4-methyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine bis(4-methylbenzenesulfonate) ensures batch-to-batch consistency and reproducible pharmacokinetic performance .

Tosylate salt identity
Supporting evidence
Bis(4-methylbenzenesulfonate); MW 811.35 g/mol; distinct CAS 1146629-86-8
Defined salt form ensures batch consistency and reproducible PK; free base (CAS 845272-21-1) has altered solubility.
Crystalline solid; TPSA 121.79 Ų.
tosylate salt pharmaceutical salt physicochemical properties formulation

Varlitinib Tosylate: Evidence-Grounded Research and Industrial Application Scenarios


HER2-Dependent Signaling Pathway Dissection Requiring High Selectivity and Potency

Researchers investigating HER2-driven oncogenic signaling with minimal off-target kinase interference should select varlitinib tosylate as the tool compound of choice. The compound's 2 nM HER2 IC50 enables potent target engagement at low working concentrations [1], while its demonstrated lack of significant activity against 104 off-target kinases ensures that observed phenotypes can be confidently attributed to HER family inhibition rather than collateral kinase modulation [2]. This selectivity profile is particularly valuable for phosphoproteomic studies and CRISPR-based synthetic lethality screens where clean genetic and pharmacological perturbations are essential for interpretable results.

Investigating HER3-Mediated Resistance Mechanisms in EGFR/HER2-Driven Cancers

Studies examining HER3-dependent compensatory signaling and therapeutic resistance require a tool compound capable of functionally silencing HER3 activity. Varlitinib tosylate uniquely disrupts HER2-HER3 heterodimerization and suppresses downstream pERK1/2 and pERBB2/3 signaling in HER2/HER3 co-expressing models [3]. This functional HER3 inhibition—not achievable with HER2-selective agents such as tucatinib—makes varlitinib essential for research programs focused on HER3-driven resistance to HER2-directed therapies, including investigations of trastuzumab-refractory disease and NRG1 fusion-driven cancers.

Preclinical In Vivo Efficacy Studies Requiring Robust Tumor Regression as a Benchmark

For in vivo pharmacology studies where complete tumor regression (rather than mere growth inhibition) is the desired efficacy benchmark, varlitinib tosylate provides a validated positive control or experimental agent. The compound's established dosing regimen of 100 mg/kg BID produces complete tumor regression in both A431 xenograft and patient-derived HCC models [4][5]. Researchers conducting comparative efficacy studies, combination therapy evaluations, or PK/PD modeling should utilize varlitinib tosylate specifically (rather than the free base) to ensure consistent pharmacokinetic exposure and reproducible antitumor responses as documented in peer-reviewed preclinical literature.

Clinical-Translational Research Requiring Lapatinib Comparator Benchmarks

Investigators designing translational studies that require a lapatinib comparator arm or interpreting lapatinib-based clinical trial data should procure varlitinib tosylate for direct comparative analyses. The clinical head-to-head comparison between varlitinib-capecitabine and lapatinib-capecitabine provides a quantitative framework for understanding differential therapeutic response patterns, particularly the location-stratified tumor response differences and higher objective response rate trend observed with varlitinib [6]. This evidence base supports varlitinib as a scientifically justified alternative when research questions demand pan-HER coverage beyond what lapatinib can provide.

Application
Selection Property
Validation Focus
HER2-dependent signaling pathway studies
High HER2 potency and clean kinase selectivity
Target engagement confirmation; off-target kinase profiling
HER3-mediated resistance mechanism research
Functional HER3 pathway inhibition via heterodimerization disruption
pERK1/2 and HER3 phosphorylation endpoints
In vivo tumor regression pharmacology models
Established xenograft regression response with defined dosing
Reproducible PK/PD using tosylate salt form
Translational comparator studies vs. lapatinib
Differential clinical response patterns and broader HER coverage
Tumor location-stratified endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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